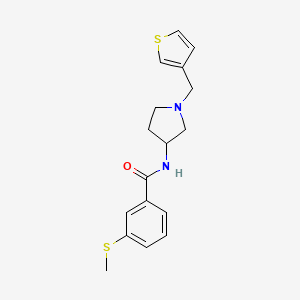

3-(methylthio)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide

Description

3-(Methylthio)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide is a benzamide derivative characterized by a methylthio (-SMe) substituent at the 3-position of the benzoyl group and a pyrrolidin-3-yl amine moiety modified with a thiophen-3-ylmethyl group. This structure combines aromatic, heterocyclic, and sulfur-containing functionalities, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

3-methylsulfanyl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS2/c1-21-16-4-2-3-14(9-16)17(20)18-15-5-7-19(11-15)10-13-6-8-22-12-13/h2-4,6,8-9,12,15H,5,7,10-11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMXSQNRVYXSDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)NC2CCN(C2)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylthio)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the Thiophen-3-ylmethyl Group: This step often involves a nucleophilic substitution reaction where a thiophen-3-ylmethyl halide reacts with the pyrrolidine ring.

Attachment of the Benzamide Core: The final step involves coupling the substituted pyrrolidine with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(methylthio)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The thiophen-3-ylmethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

- Drug Development : The unique structural features of 3-(methylthio)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide suggest potential interactions with biological targets. It may serve as a candidate for developing new therapeutic agents targeting specific diseases.

- Biological Activity : Preliminary studies indicate that the compound may exhibit antimicrobial properties. It can be evaluated for its efficacy against various pathogens, potentially leading to novel antibacterial or antifungal agents .

Materials Science

- Novel Materials : The compound's unique electronic properties can be exploited in the development of advanced materials for electronic applications. Its ability to undergo various chemical reactions allows for the creation of materials with tailored characteristics.

- Optoelectronic Devices : The incorporation of thiophene derivatives into organic semiconductors suggests potential applications in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Biological Studies

- Biochemical Probes : The compound can be utilized as a probe to study biochemical pathways and molecular interactions within cells. Its ability to modulate enzyme activity makes it valuable for understanding cellular mechanisms .

- Mechanism of Action : Research indicates that the compound may interact with specific receptors or enzymes, influencing downstream signaling pathways. Further studies are necessary to elucidate these interactions and their biological implications .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving suitable precursors.

- Introduction of the Thiophen-3-ylmethyl Group : This step often involves nucleophilic substitution reactions with thiophen derivatives.

- Attachment of the Benzamide Core : Coupling the substituted pyrrolidine with benzoyl chloride derivatives under basic conditions forms the benzamide linkage .

Case Studies and Research Findings

Several studies have highlighted the potential of compounds similar to this compound:

Mechanism of Action

The mechanism of action of 3-(methylthio)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

The methylthio group at the benzamide’s 3-position distinguishes it from analogs with other substituents. Key comparisons include:

- Lower yields in ethoxy analogs (e.g., 5% for Compound 31) may reflect steric or electronic challenges during synthesis .

Heterocyclic Modifications

The pyrrolidine-thiophene moiety in the target compound contrasts with other heterocyclic systems:

Melting Points and Stability

Biological Activity

The compound 3-(methylthio)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide , with a CAS number of 2319632-82-9, is a member of the class of N-heterocycles that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 280.4 g/mol. The structure features a pyrrolidine ring substituted with a thiophene moiety, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities including antiviral, anticancer, and anti-inflammatory effects. The following sections detail specific findings related to its biological activity.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of N-heterocycles, including those similar to our compound. For example, certain derivatives have shown significant inhibition of viral replication in vitro. A study published in MDPI noted that specific thiazolidinone derivatives demonstrated over 95% inhibition against HCV NS5B RNA polymerase, suggesting that modifications in the structure can enhance antiviral efficacy .

| Compound | IC50 (μM) | Target |

|---|---|---|

| Thiazolidinone Derivative 1 | 32.2 | HCV NS5B |

| Thiazolidinone Derivative 2 | 31.9 | HCV NS5B |

Anticancer Activity

The compound's structural attributes may also confer anticancer properties. Compounds with similar scaffolds have been shown to inhibit cancer cell proliferation by inducing apoptosis and modulating key signaling pathways. For instance, research indicates that certain pyrrolidine derivatives can inhibit the growth of various cancer cell lines by targeting specific molecular pathways involved in cell cycle regulation.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes critical for viral replication or cancer cell survival.

- Modulation of Immune Response : Some studies suggest that these compounds can modulate immune responses, enhancing the body's ability to combat infections or tumors.

- Cell Cycle Arrest : Compounds in this class have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Study on Immune Modulation

A relevant case study examined the effects of a structurally related compound on mouse splenocytes. The results indicated that at a concentration of 100 nM, the compound could rescue immune cells from apoptosis by inhibiting programmed cell death pathways . This suggests potential applications in immunotherapy.

In Vitro Studies

In vitro assays conducted on various cell lines demonstrated that derivatives with similar structures could inhibit viral protein synthesis and reduce cytopathic effects associated with viral infections . These findings support further exploration into the therapeutic applications of this class of compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.